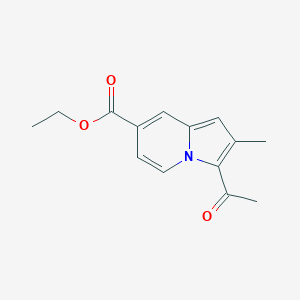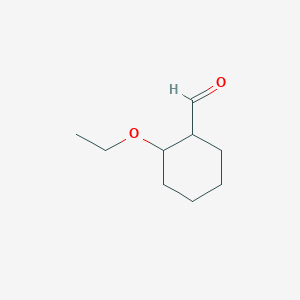
(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Allylation: The key step involves the allylation of the isoquinoline derivative. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the fully saturated tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Allyl bromide with potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors or receptor ligands.
Industrial Applications: The compound is used in the synthesis of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, potentially affecting dopamine or serotonin receptors, which are implicated in various neurological conditions.
類似化合物との比較
Similar Compounds
®-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound, which may have different biological activities.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the allyl group, leading to different chemical reactivity and biological properties.
2-Allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, which may affect its interaction with molecular targets.
Uniqueness
(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific chiral configuration and the presence of both allyl and methoxy groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
56254-46-7 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
6,7-dimethoxy-1-methyl-2-prop-2-enyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H21NO2/c1-5-7-16-8-6-12-9-14(17-3)15(18-4)10-13(12)11(16)2/h5,9-11H,1,6-8H2,2-4H3 |
InChIキー |
IPBZWOHTYPFMTH-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC(=C(C=C2CCN1CC=C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


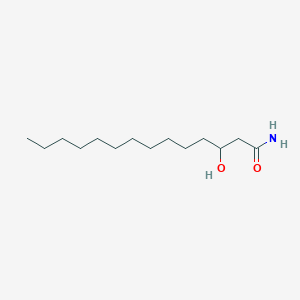
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
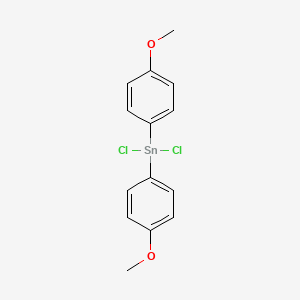
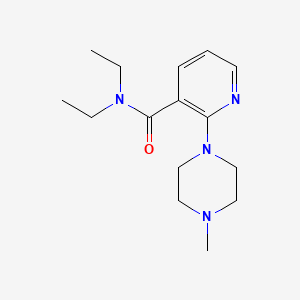

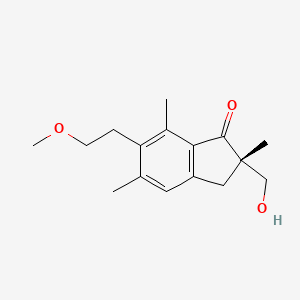
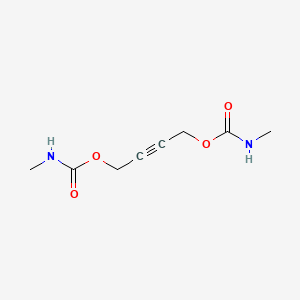
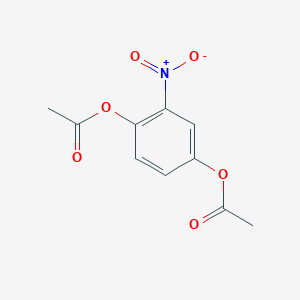
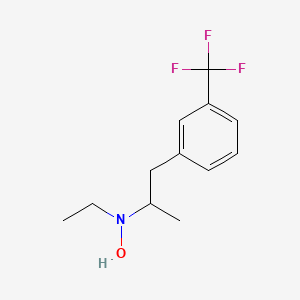
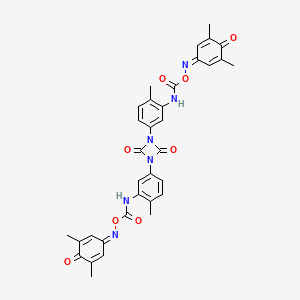
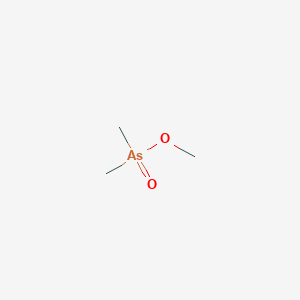
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
